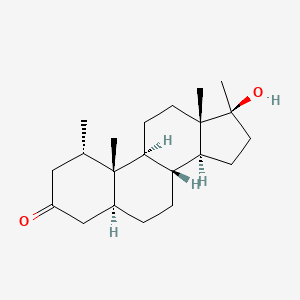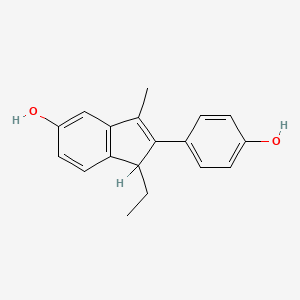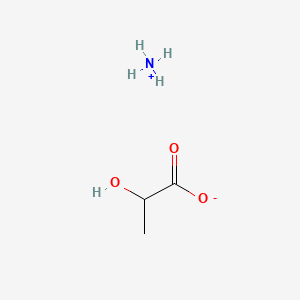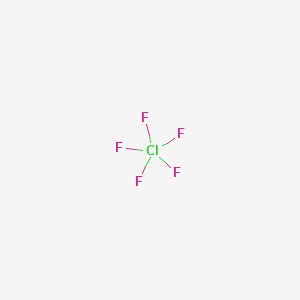
CID 189075
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(17-Hydroxy-4’,4’,10,13-tetramethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]oxazolidin]-3’-yl)oxidanyl is a complex organic compound with a unique structure It belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (17-Hydroxy-4’,4’,10,13-tetramethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]oxazolidin]-3’-yl)oxidanyl involves multiple steps, including the formation of the spiro-connected bicyclic systemThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to meet industrial standards .
化学反応の分析
Types of Reactions
(17-Hydroxy-4’,4’,10,13-tetramethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]oxazolidin]-3’-yl)oxidanyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with different functional groups.
科学的研究の応用
Chemistry
In chemistry, (17-Hydroxy-4’,4’,10,13-tetramethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]oxazolidin]-3’-yl)oxidanyl is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biology, this compound is studied for its potential biological activities.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. It may have applications in the treatment of certain diseases due to its unique chemical properties and interactions with biological molecules .
Industry
In the industrial sector, (17-Hydroxy-4’,4’,10,13-tetramethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]oxazolidin]-3’-yl)oxidanyl is used in the production of specialized materials and chemicals. Its unique structure and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of (17-Hydroxy-4’,4’,10,13-tetramethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]oxazolidin]-3’-yl)oxidanyl involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence multiple signaling pathways and cellular processes .
類似化合物との比較
Similar Compounds
- (3S,4S,5R,10R,13R,14R,17R)-3-Hydroxy-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-4-carbaldehyde
- (3-hydroxy-4,4,10,13-tetramethyl-7-oxo-2,3,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate
Uniqueness
The uniqueness of (17-Hydroxy-4’,4’,10,13-tetramethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]oxazolidin]-3’-yl)oxidanyl lies in its spiro-connected bicyclic system and the presence of multiple functional groups.
特性
分子式 |
C23H38NO3 |
|---|---|
分子量 |
376.6 g/mol |
InChI |
InChI=1S/C23H38NO3/c1-20(2)14-27-23(24(20)26)12-11-21(3)15(13-23)5-6-16-17-7-8-19(25)22(17,4)10-9-18(16)21/h15-19,25H,5-14H2,1-4H3/t15-,16?,17?,18?,19-,21-,22-,23?/m0/s1 |
InChIキー |
QGVYWHYGFRJQMJ-YMYSDONKSA-N |
異性体SMILES |
C[C@]12CCC3(C[C@@H]1CCC4C2CC[C@]5(C4CC[C@@H]5O)C)N(C(CO3)(C)C)[O] |
正規SMILES |
CC1(COC2(N1[O])CCC3(C(C2)CCC4C3CCC5(C4CCC5O)C)C)C |
同義語 |
17 beta-hydroxy-4',4'-dimethylspiro(5 alpha-androstan-3,2'- oxazolidin)-3'-yloxyl 3-DOXYLANDROSTANOL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















